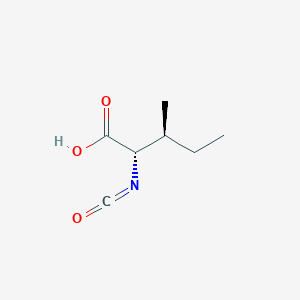
(2S,3S)-2-isocyanato-3-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-Isocyanato-3-methylpentanoic acid is a chiral organic compound with significant potential in various fields of chemistry and industry. This compound is characterized by its unique structural features, which include an isocyanate group and a chiral center, making it a valuable intermediate in the synthesis of various complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-isocyanato-3-methylpentanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (2S,3S) configuration. The reaction conditions often include controlled temperatures and the use of solvents that favor the desired stereochemical outcome.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.
Analyse Des Réactions Chimiques
Types of Reactions: (2S,3S)-2-Isocyanato-3-methylpentanoic acid can undergo a variety of chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the isocyanate group to amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming carbamates and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols, amines, and thiols can react with the isocyanate group under mild conditions.
Major Products Formed:
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Carbamates and other substituted products.
Applications De Recherche Scientifique
(2S,3S)-2-Isocyanato-3-methylpentanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactive isocyanate group.
Mécanisme D'action
The mechanism of action of (2S,3S)-2-isocyanato-3-methylpentanoic acid involves its reactivity with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is harnessed in various applications, such as the modification of proteins or the synthesis of complex organic molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparaison Avec Des Composés Similaires
(2S,3R)-2-Isocyanato-3-methylpentanoic acid: Differing only in the stereochemistry at one chiral center, this compound exhibits different reactivity and properties.
(2S,3S)-2-Acetamido-3-methylpentanoic acid: An amide derivative with distinct chemical behavior and applications.
(2S,3S)-2-Chloro-3-methylpentanoic acid: A halogenated analog with unique reactivity patterns.
Uniqueness: (2S,3S)-2-Isocyanato-3-methylpentanoic acid is unique due to its isocyanate group, which imparts high reactivity and versatility in chemical synthesis. Its chiral centers also make it valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals and other high-value applications.
Propriétés
Formule moléculaire |
C7H11NO3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
(2S,3S)-2-isocyanato-3-methylpentanoic acid |
InChI |
InChI=1S/C7H11NO3/c1-3-5(2)6(7(10)11)8-4-9/h5-6H,3H2,1-2H3,(H,10,11)/t5-,6-/m0/s1 |
Clé InChI |
IEJZMEITQZJWGI-WDSKDSINSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)N=C=O |
SMILES canonique |
CCC(C)C(C(=O)O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















